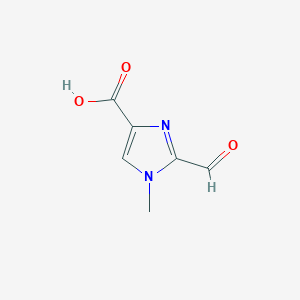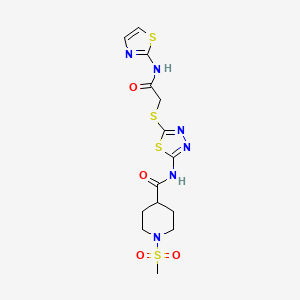
N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. CPP-ACP is a peptide that is derived from milk protein casein and is known for its ability to promote remineralization and prevent demineralization of tooth enamel. Apart from its dental applications, CPP-ACP has also been studied for its potential in drug delivery, cancer treatment, and tissue engineering.
Mécanisme D'action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide in promoting remineralization of tooth enamel involves the formation of a supersaturated solution of calcium and phosphate ions in the oral environment. N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide binds to tooth enamel and stabilizes this supersaturated solution, which promotes the deposition of calcium and phosphate ions onto the tooth surface. N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide also inhibits the growth of cariogenic bacteria by binding to their cell surfaces and disrupting their ability to adhere to tooth enamel.
Biochemical and Physiological Effects
N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide has been shown to have various biochemical and physiological effects. In addition to promoting remineralization of tooth enamel, N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide has also been shown to have antimicrobial properties and can inhibit the growth of cariogenic bacteria. N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide has also been studied for its potential in promoting bone regeneration and wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide is its ability to promote remineralization of tooth enamel, which makes it a promising candidate for the development of dental care products. N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide is also relatively easy to synthesize using solid-phase peptide synthesis, which makes it accessible for use in research. However, one of the limitations of N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide is its high cost, which may limit its use in large-scale studies.
Orientations Futures
There are several future directions for the study of N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide. One area of research is the development of N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide-based dental care products, such as toothpaste and mouthwash. Another area of research is the use of N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide in drug delivery, particularly for the treatment of cancer. N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide has also been studied for its potential in tissue engineering, particularly for the regeneration of bone tissue. Further research is needed to fully explore the potential applications of N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide in these areas.
Conclusion
In conclusion, N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide, or N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide, is a peptide that has gained significant attention in scientific research due to its potential applications in dental care, drug delivery, cancer treatment, and tissue engineering. N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide promotes remineralization of tooth enamel and has various biochemical and physiological effects. While there are limitations to its use, N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide remains a promising candidate for further research and development in these fields.
Méthodes De Synthèse
N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and recombinant DNA technology. The most common method used for the synthesis of N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain.
Applications De Recherche Scientifique
N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide has been extensively studied for its potential applications in dental care. Research has shown that N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide can promote remineralization of tooth enamel and prevent the formation of dental caries. N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide works by binding to tooth enamel and releasing calcium and phosphate ions, which are essential for remineralization. N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide has also been studied for its potential in drug delivery, cancer treatment, and tissue engineering.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c20-15-19(8-2-1-3-9-19)22-18(24)14-23-12-4-5-17(13-23)16-6-10-21-11-7-16/h6-7,10-11,17H,1-5,8-9,12-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROPTGXECFSUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCCC(C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2542615.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2542617.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2542619.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2542620.png)

![Methyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B2542623.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-methyl-1H-pyrazol-3-amine](/img/structure/B2542624.png)

![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2542626.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2542627.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2542634.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2542637.png)